molecular formula C4H3BrN2O2 B12976376 1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone

1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone

Cat. No.: B12976376
M. Wt: 190.98 g/mol
InChI Key: ZTBJPSARZCXRSH-UHFFFAOYSA-N
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Description

1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms, one oxygen atom, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with acetic anhydride . The reaction conditions often involve refluxing in ethanol until the evolution of hydrogen sulfide ceases .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride are commonly used.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-(5-Chloro-1,3,4-oxadiazol-2-yl)ethanone
  • 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone
  • 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanone

Uniqueness: 1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and as a precursor for further functionalization .

Properties

Molecular Formula

C4H3BrN2O2

Molecular Weight

190.98 g/mol

IUPAC Name

1-(5-bromo-1,3,4-oxadiazol-2-yl)ethanone

InChI

InChI=1S/C4H3BrN2O2/c1-2(8)3-6-7-4(5)9-3/h1H3

InChI Key

ZTBJPSARZCXRSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C(O1)Br

Origin of Product

United States

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